molecular formula C20H15N3O3 B5609360 N'-(4-nitrobenzylidene)-4-biphenylcarbohydrazide

N'-(4-nitrobenzylidene)-4-biphenylcarbohydrazide

Cat. No.: B5609360
M. Wt: 345.4 g/mol
InChI Key: FDBKCKZAOOFGHW-KGENOOAVSA-N
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Description

N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) formed through the condensation of 4-nitrobenzaldehyde and 4-biphenylcarbohydrazide

Mechanism of Action

The mechanism of action of similar compounds often involves electron transfer or radical mechanisms .

Safety and Hazards

The safety and hazards associated with “N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide” would depend on its exact structure and properties. Similar compounds often require careful handling due to their potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by cooling and recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The azomethine group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Studied for its potential anticancer properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Comparison with Similar Compounds

  • N’-(4-nitrobenzylidene)-2-cyclopropylaniline
  • N’-(4-nitrobenzylidene)-2-alkenylaniline
  • N’-(4-nitrobenzylidene)-2-cyclopropylmethylaniline

Comparison: N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide is unique due to its biphenyl backbone, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20(22-21-14-15-6-12-19(13-7-15)23(25)26)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBKCKZAOOFGHW-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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